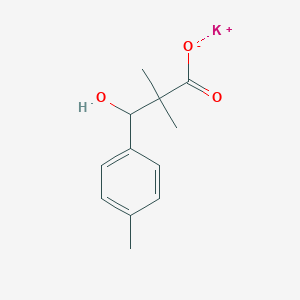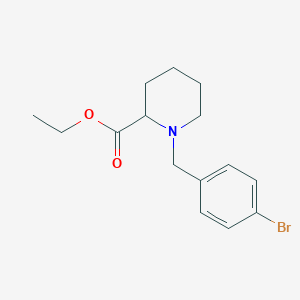![molecular formula C21H18N2O4 B4921258 2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4921258.png)
2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-phenyl-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-phenyl-1H-indene-1,3(2H)-dione, commonly known as PI-103, is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This small molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
PI-103 exerts its anticancer effects by inhibiting the 2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-phenyl-1H-indene-1,3(2H)-dione/Akt/mTOR signaling pathway. This compound is a key enzyme in this pathway that promotes cell survival and proliferation. By inhibiting this compound, PI-103 blocks downstream signaling, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
PI-103 has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit angiogenesis, which is the growth of new blood vessels that supply tumors with nutrients and oxygen. PI-103 has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Advantages and Limitations for Lab Experiments
PI-103 has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying intracellular signaling pathways. However, PI-103 has some limitations as well. It is a potent inhibitor of multiple signaling pathways, which can make it difficult to isolate the specific effects of 2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-phenyl-1H-indene-1,3(2H)-dione inhibition.
Future Directions
PI-103 has shown promising results in preclinical studies, and there is significant interest in developing it as a therapeutic agent for cancer treatment. Future research may focus on optimizing the dosing and delivery of PI-103 to improve its efficacy and reduce potential side effects. Additionally, PI-103 may be studied in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anticancer effects.
Synthesis Methods
The synthesis of PI-103 involves multiple steps and is a complex process. The initial step involves the condensation of 2-acetylphenylboronic acid and 3-oxo-1-piperazinecarboxylic acid to form 2-(2-acetylphenyl)-3-oxo-1-piperazinecarboxylic acid. This intermediate is then reacted with 2-bromoacetophenone in the presence of potassium carbonate and copper iodide to form PI-103.
Scientific Research Applications
PI-103 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell death in various cancer cell lines, including breast, colon, and prostate cancer. PI-103 has also been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Properties
IUPAC Name |
2-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]-2-phenylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-17-13-23(11-10-22-17)18(25)12-21(14-6-2-1-3-7-14)19(26)15-8-4-5-9-16(15)20(21)27/h1-9H,10-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJWKUAYVFMJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4921187.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4921200.png)


![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4921223.png)
![4-(5-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4921237.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4921251.png)
![1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane](/img/structure/B4921262.png)
![2-(1-cyclohexen-1-yl)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B4921268.png)


![N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B4921293.png)

